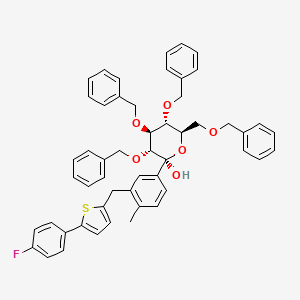![molecular formula C13H15ClN2O3 B13859229 1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.72 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorophenyl group attached to the carbamoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Carbamoyl-piperidine-4-carboxylic acid
- 1-Acetylpiperidine-4-carboxylic acid
- 1-Methyl-piperidine-3-carboxylic acid hydrochloride
- 1-Cyclohexyl-4-piperidinecarboxylic acid hydrochloride
Uniqueness
1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15ClN2O3 |
|---|---|
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)carbamoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15ClN2O3/c14-10-3-5-11(6-4-10)15-13(19)16-7-1-2-9(8-16)12(17)18/h3-6,9H,1-2,7-8H2,(H,15,19)(H,17,18) |
Clave InChI |
NITJTEDVAMOMLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


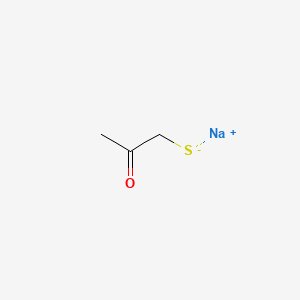
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)

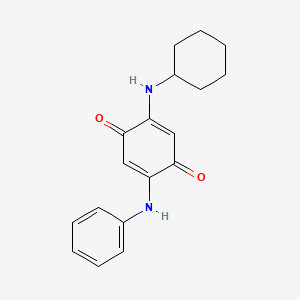
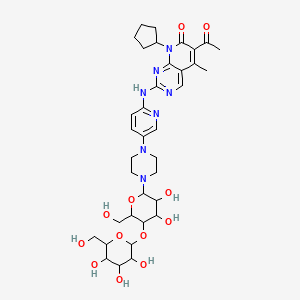
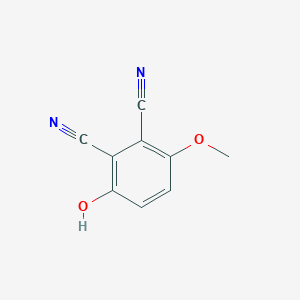
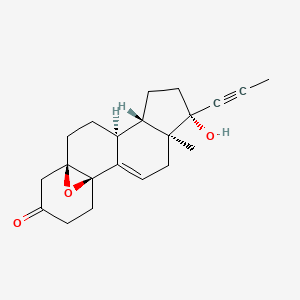
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
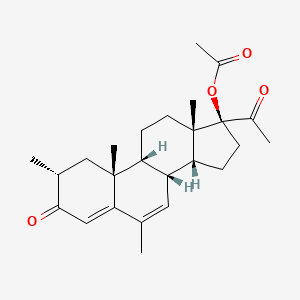
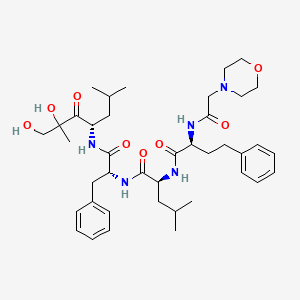
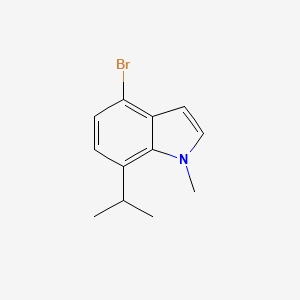
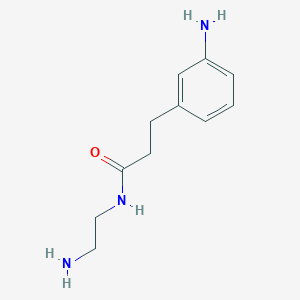
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
